molecular formula C15H15N5O2 B2524008 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2034380-20-4

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2524008
CAS No.: 2034380-20-4
M. Wt: 297.318
InChI Key: HBSVIIKORBYNNM-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone ( 2034380-20-4) is a synthetic hybrid compound with a molecular formula of C15H15N5O2 and a molecular weight of 297.31 g/mol . This molecule features a unique structural framework combining a 6-methoxy-1H-indole moiety and a 1,2,3-triazole ring linked through an azetidine carboxamide bridge. The indole scaffold is a privileged structure in medicinal chemistry, extensively studied for its wide range of biological activities, including potential anti-infective properties . The 1,2,3-triazole component, often incorporated via copper-catalyzed azide-alkyne cycloaddition (a key "click chemistry" reaction), is known to improve solubility, hydrogen bonding capacity, and metabolic stability, making it a valuable pharmacophore in drug discovery . The specific spatial arrangement of these heterocyclic systems makes this compound a valuable chemical intermediate for constructing more complex molecules and a promising candidate for screening in various therapeutic areas. Researchers can utilize this compound as a building block in medicinal chemistry programs, particularly in developing new pharmacologically active agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-22-12-3-2-10-6-14(17-13(10)7-12)15(21)19-8-11(9-19)20-5-4-16-18-20/h2-7,11,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSVIIKORBYNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone likely involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: Azetidines can be synthesized via cyclization reactions involving appropriate precursors.

    Indole Derivative Preparation: The indole moiety can be synthesized or obtained from commercial sources.

    Coupling Reactions: The final step involves coupling the triazole-azetidine intermediate with the indole derivative under suitable conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions might target the triazole or azetidine rings.

    Substitution: Various substitution reactions can occur, especially on the indole ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂, or other peroxides.

    Reducing Agents: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution Reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

In biological research, it might serve as a probe or ligand in studying enzyme interactions or cellular processes.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, targeting specific biological pathways or receptors.

Industry

In industry, it could be used in the development of new polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The triazole and indole moieties are known for their ability to engage in hydrogen bonding, π-π stacking, and other interactions.

Comparison with Similar Compounds

The compound belongs to a class of indole-based methanones with diverse heterocyclic substituents. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues with Azetidine and Heterocyclic Moieties
Compound Name Molecular Formula Molecular Weight Key Features Notable Data Reference
(3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone C18H19N5O2 337.4 Cyclopropyl-substituted triazole on azetidine Smiles: COc1ccc2cc(C(=O)N3CC(n4cc(C5CC5)nn4)C3)[nH]c2c1
(1H-Indol-3-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone C18H14N6O2 346.3 Oxadiazole-pyrazine substituent on azetidine Higher molecular weight due to pyrazine-oxadiazole group
2-(1H-Indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone C20H17N5O2 359.4 Ethanone linker, pyridine-oxadiazole substituent Increased lipophilicity from pyridine and ethanone

Key Observations :

  • Triazole vs.
  • Methoxy Substitution: The 6-methoxy group on the indole ring differentiates it from analogs like (1-benzyl-1H-indol-3-yl)(thiazol-2-yl)methanone (), where lipophilic benzyl groups dominate .
Indole-Thiazole/Triazole Hybrids
  • (1-Allyl-1H-indol-3-yl)(thiazol-2-yl)methanone (7): Synthesized in 93% yield (). The allyl group increases steric bulk but reduces polarity compared to the methoxy-indole-triazole hybrid .
  • (1-Benzoyl-1H-indol-3-yl)(thiazol-2-yl)methanone (10): Achieved 82% yield ().

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a triazole ring, an azetidine moiety, and an indole derivative. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C12H12N4OC_{12}H_{12}N_{4}O with a molecular weight of approximately 224.25 g/mol. The presence of the triazole and indole rings is particularly noteworthy as these motifs are commonly associated with diverse pharmacological properties.

PropertyValue
Molecular FormulaC12H12N4OC_{12}H_{12}N_{4}O
Molecular Weight224.25 g/mol
CAS NumberNot specified

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Compounds containing triazole and indole structures have been shown to exhibit:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties, while indoles often demonstrate antibacterial effects.
  • Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, potentially through modulation of cytokine production.
  • Anticancer Potential : Indole derivatives are frequently studied for their role in cancer therapy due to their ability to induce apoptosis in cancer cells.

Biological Activity Studies

Recent studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone .

Antimicrobial Activity

Research has shown that compounds with triazole and indole functionalities can exhibit significant antimicrobial activity. For instance:

  • Triazole Derivatives : A study found that triazole derivatives demonstrated potent antibacterial activity against various strains of bacteria with minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. A related indole compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Studies

Several case studies highlight the biological activity of compounds structurally similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone :

  • Study on Triazole-Indole Hybrid Compounds :
    • Objective : To evaluate the anticancer properties.
    • Findings : The compounds exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
  • Evaluation of Antimicrobial Properties :
    • Objective : To assess the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
    • Results : Some derivatives showed enhanced activity compared to standard antibiotics, indicating potential for development as new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step pathways, including:

  • Azetidine functionalization : Introduction of the 1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions .
  • Indole coupling : Methoxy-substituted indole intermediates are acylated with activated carbonyl reagents (e.g., acid chlorides) in anhydrous solvents like dichloromethane or THF .
  • Key parameters : Temperature control (0–60°C), solvent selection (polar aprotic solvents for nucleophilic substitutions), and stoichiometric ratios (1.2–1.5 equivalents of triazole precursors) are critical for yields >70% .

Q. Which spectroscopic techniques are most effective for characterizing functional groups in this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm azetidine ring substitution patterns (δ 3.5–4.5 ppm for azetidine protons) and indole methoxy groups (δ ~3.8 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 352.1423) and fragmentation patterns .
  • IR spectroscopy : Detects carbonyl stretches (C=O at ~1650–1700 cm1^{-1}) and triazole C-N vibrations (~1450 cm1^{-1}) .

Q. What purification methods ensure high purity post-synthesis?

  • Flash chromatography : Silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol) removes unreacted intermediates .
  • Recrystallization : Ethanol/water mixtures yield crystalline products with >95% purity .

Advanced Research Questions

Q. How can discrepancies in crystallographic data refinement be resolved for this compound?

  • Software tools : SHELXL refines anisotropic displacement parameters and handles twinning via HKLF5 . WinGX aids in visualizing disordered regions (e.g., triazole orientation) .
  • Data collection : High-resolution (<1.0 Å) synchrotron data reduces errors in electron density maps. Apply restraints for flexible azetidine rings .

Q. What strategies analyze binding interactions with biological targets like tubulin?

  • Molecular docking : Use AutoDock Vina to model interactions between the triazole moiety and tubulin’s colchicine-binding site (∆G < −8 kcal/mol suggests high affinity) .
  • Structure-activity relationship (SAR) : Modify the methoxy group on indole to assess potency changes (e.g., IC50_{50} shifts in cancer cell lines) .

Q. How can thermal stability and decomposition profiles be accurately determined?

  • Thermogravimetric analysis (TGA) : Heating at 10°C/min under nitrogen reveals decomposition onset (>200°C for stable analogs) .
  • Differential scanning calorimetry (DSC) : Endothermic peaks correlate with melting points (e.g., 180–190°C) and polymorphic transitions .

Q. What computational methods validate stereochemistry and electronic properties?

  • Density functional theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts (<2 ppm deviation from experimental data) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., azetidine N as a hydrogen bond acceptor) .

Q. How to resolve conflicting bioactivity data across assay conditions?

  • Assay standardization : Use consistent cell lines (e.g., PC-3 for prostate cancer) and normalize to reference inhibitors (e.g., paclitaxel) .
  • Orthogonal assays : Confirm microtubule disruption via immunofluorescence and tubulin polymerization assays .

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